molecular formula C11H13NO2S2 B3845409 1-(1,3-benzothiazol-2-ylsulfanyl)-3-methoxypropan-2-ol

1-(1,3-benzothiazol-2-ylsulfanyl)-3-methoxypropan-2-ol

Cat. No.: B3845409
M. Wt: 255.4 g/mol
InChI Key: VJNZMTYNJHQZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzothiazol-2-ylsulfanyl)-3-methoxypropan-2-ol is a chemical compound that features a benzothiazole ring attached to a sulfanyl group, which is further connected to a methoxypropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzothiazol-2-ylsulfanyl)-3-methoxypropan-2-ol typically involves the reaction of 2-mercaptobenzothiazole with 3-methoxypropan-2-ol under appropriate conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with the methoxypropanol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzothiazol-2-ylsulfanyl)-3-methoxypropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-ylsulfanyl)-3-methoxypropan-2-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological targets, including enzymes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)ethanol
  • 3-(1,3-Benzothiazol-2-ylsulfanyl)propan-1-ol
  • 1-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-ol

Uniqueness: 1-(1,3-Benzothiazol-2-ylsulfanyl)-3-methoxypropan-2-ol is unique due to the presence of the methoxy group, which can influence its solubility and reactivity. This structural feature can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-ylsulfanyl)-3-methoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S2/c1-14-6-8(13)7-15-11-12-9-4-2-3-5-10(9)16-11/h2-5,8,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNZMTYNJHQZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CSC1=NC2=CC=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-benzothiazol-2-ylsulfanyl)-3-methoxypropan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(1,3-benzothiazol-2-ylsulfanyl)-3-methoxypropan-2-ol
Reactant of Route 3
1-(1,3-benzothiazol-2-ylsulfanyl)-3-methoxypropan-2-ol
Reactant of Route 4
1-(1,3-benzothiazol-2-ylsulfanyl)-3-methoxypropan-2-ol
Reactant of Route 5
1-(1,3-benzothiazol-2-ylsulfanyl)-3-methoxypropan-2-ol
Reactant of Route 6
1-(1,3-benzothiazol-2-ylsulfanyl)-3-methoxypropan-2-ol

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